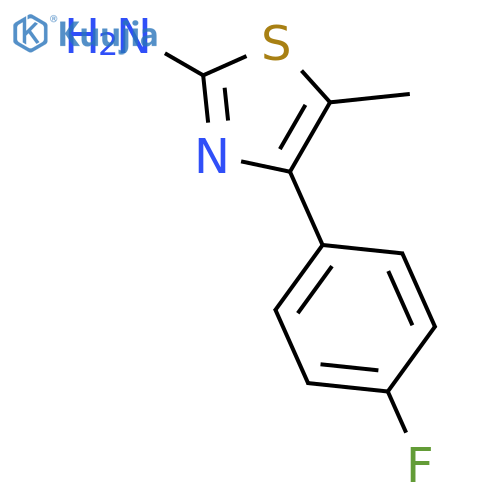

Cas no 2928-00-9 (4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine)

2928-00-9 structure

商品名:4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(4-Fluorophenyl)-5-methylthiazol-2-amine

- 2-Thiazolamine,4-(4-fluorophenyl)-5-methyl-

- 4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine

- 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-ylamine

- 4-(4-FLUORO-PHENYL)-5-METHYL-THIAZOL-2-YLAMINE

- 2-Amino-5-methyl-4-<4-fluor-phenyl>-thiazol

- 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine(SALTDATA: FREE)

- F9995-0117

- 4-(4-fluorophenyl)-5-methyl-2-thiazolamine

- 4-(4-fluoro-phenyl)-5-methyl-thiazol-2-ylamine, AldrichCPR

- CCG-326943

- BB 0217956

- CHEMBL368866

- FS-1420

- EN300-08654

- 2928-00-9

- AKOS000117289

- A876492

- Oprea1_758751

- SCHEMBL131267

- 4-(4-fluorophenyl)-5-methylthiazol-2-ylamine

- Z48847515

- FT-0678457

- 2-Thiazolamine, 4-(4-fluorophenyl)-5-methyl-

- DTXSID70361195

- MFCD02663854

- 4-(4-fluorophenyl)-5-methyl-1, 3-thiazol-2-amine

- AK-968/41170068

- STK431060

- ALBB-000311

- DB-027794

- 4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine

-

- MDL: MFCD02663854

- インチ: InChI=1S/C10H9FN2S/c1-6-9(13-10(12)14-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H2,12,13)

- InChIKey: KPOAMSWZRRKBHN-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C2=CC=C(C=C2)F)NC(=N)S1

計算された属性

- せいみつぶんしりょう: 208.04700

- どういたいしつりょう: 208.047047

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.3

- ゆうかいてん: 122-124 °C

- ふってん: 346.5 °C at 760 mmHg

- フラッシュポイント: 163.4 °C

- 屈折率: 1.621

- PSA: 67.15000

- LogP: 3.42100

- じょうきあつ: 0.0±0.8 mmHg at 25°C

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 41-22

- セキュリティの説明: 39

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM112793-250mg |

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine |

2928-00-9 | 95% | 250mg |

$75 | 2023-03-05 | |

| Enamine | EN300-08654-1.0g |

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine |

2928-00-9 | 95.0% | 1.0g |

$80.0 | 2025-03-21 | |

| Life Chemicals | F9995-0117-2.5g |

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine |

2928-00-9 | 95% | 2.5g |

$154.0 | 2023-09-05 | |

| Enamine | EN300-08654-10.0g |

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine |

2928-00-9 | 95.0% | 10.0g |

$480.0 | 2025-03-21 | |

| Enamine | EN300-08654-2.5g |

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine |

2928-00-9 | 95.0% | 2.5g |

$155.0 | 2025-03-21 | |

| Enamine | EN300-08654-0.05g |

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine |

2928-00-9 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| abcr | AB213952-5 g |

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine, 95%; . |

2928-00-9 | 95% | 5g |

€719.70 | 2023-05-06 | |

| Fluorochem | 015753-2.5g |

4-(4-Fluoro-phenyl)-5-methyl-thiazol-2-ylamine |

2928-00-9 | 98% | 2.5g |

£213.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D555205-5g |

4-(4-Fluorophenyl)-5-Methylthiazol-2-aMine |

2928-00-9 | 97% | 5g |

$690 | 2024-05-24 | |

| TRC | F594290-500mg |

4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-amine |

2928-00-9 | 500mg |

$ 121.00 | 2023-04-17 |

4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2928-00-9 (4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-amine) 関連製品

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 249916-07-2(Borreriagenin)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2928-00-9)4-(4-Fluorophenyl)-5-methylthiazol-2-amine

清らかである:99%/99%/99%/99%/99%/99%/99%/99%

はかる:2g/5g/10g/1g/2.5g/2500mg/5000mg/10000mg

価格 ($):257.0/965.0/1655.0/276.0/587.0/257.0/463.0/794.0